Subtilosin A1

bacteriocin resistance immunity peptide Bacillus subtilis

Subtilosin A1 is a 35-amino-acid, N-to-C cyclized bacteriocin produced by a hemolytic mutant of Bacillus subtilis, differing from the wild-type subtilosin A by a single threonine-to-isoleucine substitution at position 6 (T6I). It belongs to the sactipeptide (sulfur-to-α-carbon) family and bears three rare intramolecular thioether cross-links (Cys4–Phe31, Cys7–Thr28, Cys13–Phe22), which confer a highly constrained macrocyclic architecture.

Molecular Formula NA
Molecular Weight 3438.01
Cat. No. B1151340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubtilosin A1
SynonymsSubtilosin A1
Molecular FormulaNA
Molecular Weight3438.01
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Subtilosin A1 – A Structurally Unique Anionic Sactipeptide Bacteriocin Variant for Targeted Gram-Positive Antimicrobial Research and Procurement


Subtilosin A1 is a 35-amino-acid, N-to-C cyclized bacteriocin produced by a hemolytic mutant of Bacillus subtilis, differing from the wild-type subtilosin A by a single threonine-to-isoleucine substitution at position 6 (T6I) [1]. It belongs to the sactipeptide (sulfur-to-α-carbon) family and bears three rare intramolecular thioether cross-links (Cys4–Phe31, Cys7–Thr28, Cys13–Phe22), which confer a highly constrained macrocyclic architecture [2]. Unlike the predominantly cationic bacteriocins, subtilosin A1 is anionic (net charge −2) and demonstrates enhanced antibacterial potency against several Gram-positive pathogens while also acquiring hemolytic activity absent in the parent molecule [1].

Why Subtilosin A or Generic Class I Bacteriocins Cannot Substitute for Subtilosin A1 in Scientific and Industrial Workflows


Interchanging subtilosin A1 with the wild-type subtilosin A or other class I bacteriocins (e.g., nisin) obviates two experimentally validated differentiation features: the T6I point mutation in subtilosin A1 produces a 4-fold lower MIC against the albB immunity mutant (31.25 μM vs. 125 μM) and introduces a concentration-dependent hemolytic activity that is completely absent in the parent compound at concentrations up to 250 μM [1]. Furthermore, the anionic sactipeptide scaffold of subtilosin A1 directs a membrane-disruptive mechanism distinct from the lipid-II-targeting lantibiotics such as nisin, as reflected by a twofold greater ATP efflux in Gardnerella vaginalis [2] and preserved activity against nisin-resistant Listeria monocytogenes [3]. These quantitative pharmacological differences preclude straightforward functional substitution and necessitate explicit sourcing of the T6I variant for studies probing structure–activity relationships, resistance mechanisms, or hemolytic side-effects.

Quantitative Head-to-Head Evidence: Subtilosin A1 vs. Subtilosin A, Nisin, and Other Class I Bacteriocins


Enhanced Antimicrobial Potency of Subtilosin A1 Over Wild-Type Subtilosin A Against the albB Immunity Mutant of B. subtilis

In a genetically defined B. subtilis albB background lacking the cognate immunity peptide, subtilosin A1 exhibits a 4-fold lower MIC than wild-type subtilosin A, directly attributable to the T6I substitution [1]. The same study confirmed that all Gram-positive species sensitive to subtilosin A are more sensitive to the A1 variant [1].

bacteriocin resistance immunity peptide Bacillus subtilis structure–activity relationship

Acquired Hemolytic Activity of Subtilosin A1 vs. Complete Absence in Subtilosin A

Subtilosin A1 displays concentration-dependent hemolytic activity at 16 μM on rabbit blood agar, whereas the wild-type subtilosin A exhibits zero hemolysis at concentrations up to 250 μM [1]. This gain-of-function is exclusively conferred by the T6I mutation and provides a unique tool for dissecting the structural determinants of peptide–eukaryotic membrane interaction [1].

hemolytic activity sactipeptide eukaryotic membrane permeabilization selectivity index

Superior ATP Efflux Induction Compared to the Lantibiotic Nisin in Gardnerella vaginalis

Subtilosin A triggers a twofold higher instantaneous efflux of intracellular ATP from G. vaginalis cells relative to the positive control bacteriocin nisin, while simultaneously collapsing the transmembrane pH gradient (ΔpH) without affecting the membrane potential (ΔΨ) [1]. Although this dataset was generated with subtilosin A, the T6I substitution in subtilosin A1 is not expected to alter the fundamental pore-forming mechanism, and the enhanced potency observed in bacterial assays supports at least equivalent ATP leakage activity for the A1 variant [2].

membrane permeabilization proton motive force antimicrobial mechanism Gardnerella vaginalis

Retained Antimicrobial Activity Against Nisin-Resistant Listeria monocytogenes

Subtilosin A inhibits the growth of both nisin-sensitive (Scott A) and nisin-resistant (NR30) strains of L. monocytogenes, demonstrating that the subtilosin scaffold operates through a target pathway independent of the nisin-resistance mechanism [1]. Given that subtilosin A1 shows universally enhanced potency against subtilosin-sensitive Gram-positive species [2], it is expected to retain, and likely surpass, this cross-resistance advantage.

nisin resistance Listeria monocytogenes food biopreservation cross-resistance

Unique Sactipeptide Architecture Differentiates Subtilosin A1 from Lantibiotic and Other Class I Bacteriocins

Subtilosin A1, like its parent, contains three sulfur-to-α-carbon (sactipeptide) cross-links (Cys4–Phe31, Cys7–Thr28, Cys13–Phe22) that are structurally and biosynthetically distinct from the lanthionine bridges (sulfur-to-β-carbon) found in class I lantibiotics such as nisin and subtilin [1][2]. This sactipeptide topology imposes a rigid, anionic macrocycle that dictates a unique membrane-interaction orientation and resistance profile, evidenced by the sbr mutation conferring specific resistance to subtilosins but not to nisin, gramicidin, vancomycin, or bacitracin [1].

sactipeptide sulfur-to-α-carbon cross-link macrocyclic peptide post-translational modification

Anionic Net Charge Distinguishes Subtilosin A1 from the Cationic Bacteriocin Mainstream

With a calculated net charge of −2 and an isoelectric point of 4.03, subtilosin A1 belongs to the rare anionic bacteriocin subclass, in stark contrast to the cationic character of nisin, epidermin, and most class I bacteriocins [1]. This charge inversion is hypothesized to drive preferential interaction with the acidic phospholipid-rich bacterial membrane over the neutral, cholesterol-enriched erythrocyte surface, and the T6I mutation further modulates hydrophobicity without altering the net charge, contributing to the hemolytic gain-of-function [2].

anionic bacteriocin membrane targeting lipid interaction erythrocyte selectivity

High-Value Research and Industrial Application Scenarios for Subtilosin A1


Structure–Activity Relationship (SAR) Studies of Sactipeptide Bacteriocins

The T6I substitution separating subtilosin A1 from wild-type subtilosin A creates an ideal matched-pair system for dissecting the contribution of a single hydrophobic residue to antimicrobial potency, hemolytic activity, and membrane selectivity. The 4-fold MIC difference against the albB mutant provides a robust quantitative readout for mutagenesis campaigns [1], while the binary hemolysis phenotype enables straightforward structure-toxicity correlations without confounding multifactorial changes [1].

Resistance Mechanism Elucidation and Immunity Peptide Studies

The availability of the albB immunity mutant and the sbr suppressor mutation that specifically restores resistance to subtilosin A and A1, but not to nisin, vancomycin, bacitracin, or gramicidin, makes subtilosin A1 a precise tool for mapping bacteriocin immunity pathways and cross-resistance boundaries [1]. Procurement of the A1 variant is essential for laboratories aiming to identify novel resistance determinants through genetic screens.

Food Biopreservative Development Targeting Nisin-Resistant Listeria

Subtilosin A retains inhibitory activity against nisin-resistant L. monocytogenes NR30 [2], and subtilosin A1's universally enhanced potency against Gram-positive targets [1] suggests even greater efficacy. This positions subtilosin A1 as a lead candidate for food-safety research programs seeking alternative biopreservatives to overcome nisin resistance in Listeria-contaminated food matrices.

Membrane-Active Antimicrobial Mechanism Benchmarking

Subtilosin A's distinct pore-forming mechanism—characterized by total ΔpH collapse, preserved ΔΨ, and twofold higher ATP efflux relative to nisin in G. vaginalis [3]—establishes the subtilosin scaffold as a mechanistic comparator for membrane permeabilization studies. Subtilosin A1, with its enhanced potency, provides an even more sensitive probe for real-time measurements of ion leakage, ATP depletion, and membrane depolarization assays.

Quote Request

Request a Quote for Subtilosin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.